molecular formula C16H11ClO3 B11837546 6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 75989-82-1

6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11837546
CAS No.: 75989-82-1
M. Wt: 286.71 g/mol
InChI Key: PBRYNFLLLYNTPM-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methoxy-4H-1-benzopyran-4-one and phenylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the phenylboronic acid with the benzopyran core. This reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like toluene or ethanol.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

    Automation and Monitoring: Employing automated systems for precise control of reaction parameters and real-time monitoring to optimize production efficiency.

    Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

75989-82-1

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

6-chloro-7-methoxy-3-phenylchromen-4-one

InChI

InChI=1S/C16H11ClO3/c1-19-15-8-14-11(7-13(15)17)16(18)12(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

PBRYNFLLLYNTPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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